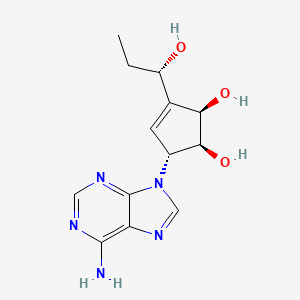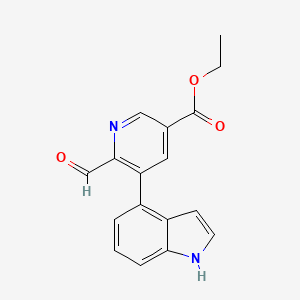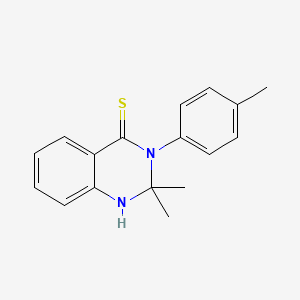
(1S,2R)-2-((R)-1-phenylethylamino)cyclohexanecarboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound’s unique stereochemistry and functional groups make it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and ®-1-phenylethylamine.
Formation of Amide Bond: The carboxylic acid group of cyclohexanecarboxylic acid reacts with the amine group of ®-1-phenylethylamine to form an amide bond. This reaction is usually facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the synthesis of (1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxylic acid functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a chiral building block in the synthesis of complex organic molecules.
Biological Studies: The compound is used in research to study its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and signal transduction.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(((S)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride: A stereoisomer with different biological activity.
Cyclohexanecarboxylic acid derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
(1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its stereoisomers and other related compounds.
Properties
CAS No. |
1346773-54-3 |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
(1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15(17)18;/h2-4,7-8,11,13-14,16H,5-6,9-10H2,1H3,(H,17,18);1H/t11-,13+,14-;/m1./s1 |
InChI Key |
PLVIDAXJKGCCHG-UNZLNSEESA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H]2CCCC[C@@H]2C(=O)O.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCCC2C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.5]decan-8-ol, 8-benzo[b]thien-2-yl-](/img/structure/B11838978.png)


![3-Chloro-6-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11838994.png)

![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3-methylbutanoate](/img/structure/B11839010.png)



![1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one](/img/structure/B11839029.png)




